1,8-Naftiridina-2,7-diamina

Descripción general

Descripción

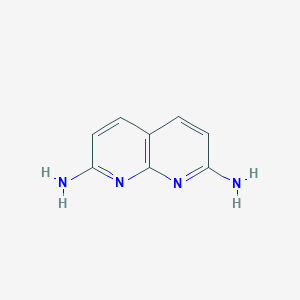

1,8-Naphthyridine-2,7-diamine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a naphthyridine core, which consists of two fused pyridine rings, and two amino groups positioned at the 2 and 7 locations on the ring system. The presence of these amino groups enhances its reactivity and potential for forming stable complexes with various molecules.

Aplicaciones Científicas De Investigación

Coordination Chemistry

1,8-Naphthyridine-2,7-diamine serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals is leveraged in synthesizing various metal-organic frameworks (MOFs). The compound's structure allows it to coordinate with metal ions through its nitrogen atoms, enhancing the stability and functionality of the resulting complexes.

| Metal Ion | Complex Type | Stability |

|---|---|---|

| Cu(II) | Octahedral | High |

| Ni(II) | Tetrahedral | Moderate |

| Co(II) | Square planar | High |

Organic Synthesis

In organic synthesis, 1,8-naphthyridine-2,7-diamine is utilized as a building block for creating more complex organic molecules. Its functional groups facilitate nucleophilic substitutions and coupling reactions, making it an essential component in the development of pharmaceuticals and agrochemicals.

DNA Recognition

One of the most promising applications of 1,8-naphthyridine-2,7-diamine is its role as a DNA recognition molecule . Research indicates that it can form stable hydrogen-bonded triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs. This property positions it as a potential tool for genomic sequencing technologies.

- Mechanism of Action : The compound interacts with DNA through hydrogen bonding, which stabilizes the base pairs and can influence gene expression and cellular metabolism .

- Implications for Sequencing : The differential recognition of base pairs enables the generation of distinct electrical signatures for DNA sequencing via electron tunneling techniques .

Antibacterial Properties

Derivatives of 1,8-naphthyridine-2,7-diamine have shown potential as antibacterial agents . Studies have demonstrated their effectiveness against various bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Light-Emitting Diodes (LEDs)

1,8-Naphthyridine-2,7-diamine has been incorporated into the development of light-emitting diodes (LEDs) . Its fluorescent properties make it suitable for use in optoelectronic devices where efficient light emission is critical.

Solar Cells

The compound is also explored in dye-sensitized solar cells (DSSCs) . Its ability to absorb light and facilitate electron transfer enhances the efficiency of these solar cells .

Genomic Sequencing Innovations

A notable study utilized 1,8-naphthyridine-2,7-diamine in developing a novel DNA sequencing method based on electron tunneling. This approach demonstrated that the compound could effectively differentiate between DNA base pairs under electrical bias conditions . The findings suggest potential advancements in rapid genomic sequencing technologies.

Antibacterial Activity Evaluation

In another study focusing on its antibacterial properties, researchers synthesized various derivatives of 1,8-naphthyridine-2,7-diamine and tested them against common pathogens. The results indicated significant antibacterial activity with lower MIC values compared to traditional antibiotics .

Mecanismo De Acción

Target of Action

The primary target of 1,8-Naphthyridine-2,7-diamine is the Watson-Crick base pairs in DNA . These base pairs are the building blocks of the DNA double helix and carry the genetic information in organisms. The compound is designed to read these base pairs for genomic sequencing .

Mode of Action

1,8-Naphthyridine-2,7-diamine interacts with its targets through hydrogen bonding . It forms stable triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs . This interaction allows the compound to function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of DNA base pairs .

Biochemical Pathways

The compound’s interaction with DNA base pairs affects the biochemical pathway of genomic sequencing . By forming stable triplets with the base pairs, it can read the genetic information encoded in the DNA. This information can then be used for various applications, such as disease analysis, drug discovery, and environmental monitoring .

Result of Action

The result of the compound’s action is the generation of distinguishable signatures for each DNA base pair under electrical bias . These signatures can be used for accurate DNA sequencing, potentially revolutionizing many aspects of biological science .

Análisis Bioquímico

Biochemical Properties

1,8-Naphthyridine-2,7-diamine plays a crucial role in biochemical reactions, particularly in the recognition and binding of DNA base pairs. It forms stable triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs through hydrogen bonding . This interaction is facilitated by the compound’s unique structure, which allows it to act as a universal reader of Watson-Crick base pairs. The compound’s ability to form stable complexes with DNA base pairs suggests its potential use in DNA sequencing technologies .

Cellular Effects

1,8-Naphthyridine-2,7-diamine has been shown to influence various cellular processes. Its interaction with DNA can affect cell signaling pathways, gene expression, and cellular metabolism. By forming stable complexes with DNA base pairs, 1,8-Naphthyridine-2,7-diamine can potentially modulate the transcriptional activity of genes, leading to changes in protein synthesis and cellular function . Additionally, its role in DNA recognition suggests that it may have applications in the study of cellular responses to genetic mutations and DNA damage .

Molecular Mechanism

The molecular mechanism of 1,8-Naphthyridine-2,7-diamine involves its ability to bind to DNA base pairs through hydrogen bonding. This binding interaction is facilitated by the compound’s planar structure, which allows it to insert itself between the base pairs of the DNA double helix . The formation of stable triplets with A:T and G:C base pairs enables 1,8-Naphthyridine-2,7-diamine to act as a recognition molecule for DNA sequencing by electron tunneling . This mechanism highlights the compound’s potential as a tool for genomic analysis and molecular diagnostics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,8-Naphthyridine-2,7-diamine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,8-Naphthyridine-2,7-diamine can maintain its stability under certain conditions, allowing for prolonged interactions with DNA . Its degradation over time may lead to a decrease in its effectiveness, necessitating careful consideration of experimental conditions and storage protocols .

Dosage Effects in Animal Models

The effects of 1,8-Naphthyridine-2,7-diamine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively interact with DNA and modulate gene expression without causing significant toxicity . At higher doses, 1,8-Naphthyridine-2,7-diamine may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential side effects .

Metabolic Pathways

1,8-Naphthyridine-2,7-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interaction with DNA base pairs suggests its involvement in pathways related to DNA replication and repair . Additionally, 1,8-Naphthyridine-2,7-diamine may influence metabolic flux and metabolite levels by modulating gene expression and protein synthesis .

Transport and Distribution

The transport and distribution of 1,8-Naphthyridine-2,7-diamine within cells and tissues are critical factors that determine its effectiveness. The compound is likely transported into cells via specific transporters or binding proteins that facilitate its uptake . Once inside the cell, 1,8-Naphthyridine-2,7-diamine may localize to the nucleus, where it interacts with DNA . Its distribution within tissues may also be influenced by factors such as blood flow, tissue permeability, and cellular uptake mechanisms .

Subcellular Localization

1,8-Naphthyridine-2,7-diamine is primarily localized within the nucleus, where it exerts its effects on DNA. The compound’s ability to form stable complexes with DNA base pairs suggests that it may be targeted to specific regions of the genome . Post-translational modifications and targeting signals may also play a role in directing 1,8-Naphthyridine-2,7-diamine to specific subcellular compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridine-2,7-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-chloro-7-amido-1,8-naphthyridine with 4-methoxybenzylamine, followed by deprotection to yield the desired diamine . Another method includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates in the presence of specific catalysts .

Industrial Production Methods

Industrial production of 1,8-naphthyridine-2,7-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal-catalyzed reactions and green chemistry approaches to minimize environmental impact and enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1,8-Naphthyridine-2,7-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The amino groups in 1,8-naphthyridine-2,7-diamine can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1,8-naphthyridine-2,7-diamine include other naphthyridine derivatives such as 1,5-naphthyridine and 1,6-naphthyridine. These compounds share the naphthyridine core but differ in the position of the nitrogen atoms and functional groups .

Uniqueness

1,8-Naphthyridine-2,7-diamine is unique due to its specific positioning of amino groups, which enhances its reactivity and ability to form stable complexes with DNA base pairs. This property distinguishes it from other naphthyridine derivatives and makes it particularly valuable in applications such as DNA sequencing and molecular recognition .

Actividad Biológica

1,8-Naphthyridine-2,7-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its applications in molecular biology.

Chemical Structure and Properties

1,8-Naphthyridine-2,7-diamine features a bicyclic structure composed of two fused pyridine rings with amino groups at the 2 and 7 positions. This unique arrangement contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1,8-naphthyridine derivatives. For instance, a series of new derivatives were synthesized and evaluated for their activity against human breast cancer cell lines (MCF7). Notably, compounds exhibited IC50 values ranging from 1.47 to 7.88 μM, indicating potent anticancer effects compared to the reference drug staurosporine (IC50 = 4.51 μM) .

Table 1: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| 3f | 6.53 | 4.51 |

| 6f | 7.88 | |

| 10b | 7.79 | |

| 10c | 1.47 | |

| 8d | 1.62 | |

| 4d | 1.68 | |

| 10f | 2.30 | |

| 8b | 3.19 |

These derivatives also demonstrated good binding affinity to DNA, acting as effective DNA intercalators that inhibit replication and transcription processes essential for cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives have been extensively studied. They exhibit activity against various bacterial strains and fungi. For example, certain derivatives have shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Properties

1,8-Naphthyridine derivatives also possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Applications in Molecular Biology

Beyond their therapeutic potential, compounds like 1,8-naphthyridine-2,7-diamine are being explored for their roles in molecular biology applications. They have been utilized as recognition molecules in DNA sequencing technologies due to their ability to form stable complexes with nucleic acids .

Case Study: Synthesis and Evaluation of New Derivatives

A study synthesized several new derivatives of 1,8-naphthyridine-2,7-diamine and evaluated their biological activities. The synthesized compounds were tested against various cancer cell lines and showed promising results in terms of cytotoxicity and selectivity .

Case Study: Antimicrobial Screening

In another investigation, a series of naphthyridine derivatives were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that certain compounds exhibited significant inhibitory effects on pathogenic microorganisms .

Propiedades

IUPAC Name |

1,8-naphthyridine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDFJGDRFIGPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459726 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145325-89-9 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,8-Naphthyridine-2,7-diamine interact with DNA base pairs and what are the implications for DNA sequencing?

A1: 1,8-Naphthyridine-2,7-diamine functions as a potential "universal reader" for DNA base pairs due to its ability to form stable hydrogen-bonded triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs. [] This interaction is crucial for potential applications in DNA sequencing by electron tunneling. Density Functional Theory (DFT) calculations suggest that when positioned within a tunneling gap, this molecule can generate distinct electrical signatures for each base pair under specific electrical biases. This differential recognition of base pairs could pave the way for innovative DNA sequencing technologies. []

Q2: What are the structural features and characteristics of metal string complexes incorporating 1,8-Naphthyridine-2,7-diamine derivatives?

A2: Researchers have synthesized undecanickel complexes utilizing a tetranaphthyridyltriamine ligand derived from 1,8-Naphthyridine-2,7-diamine. [] These complexes, namely ₄ and ₄, feature an unprecedented linear chain of eleven nickel atoms. The ligand, denoted as H₃tentra, wraps around the nickel chain in a helical manner, stabilizing the complex. Notably, these complexes exhibit mixed-valence states within the nickel chain, a property of interest for developing novel electronic materials. The extended metal atom chain (EMAC) in these complexes, reaching lengths of 27.7 Å and 32.4 Å respectively, represents the longest reported to date. []

Q3: How does the structure of 1,8-Naphthyridine-2,7-diamine based ligands influence the properties of heterometallic complexes?

A3: Symmetrical 1,8-Naphthyridine-2,7-diamine derived ligands have been used to synthesize heterometallic complexes incorporating ruthenium/cobalt and rhodium/cobalt. [] The specific ligand structure influences metal-metal distances within the complexes. For instance, the rhodium-cobalt complex exhibits a significantly shorter metal-metal distance compared to the ruthenium-cobalt counterparts. [] This structural difference can be attributed to the lower positive charge of the dirhodium unit compared to the diruthenium unit, leading to reduced electrostatic repulsion with the divalent cobalt. These findings highlight the importance of ligand design in fine-tuning the properties of multimetallic complexes for specific applications.

Q4: Are there any computational studies on 1,8-Naphthyridine-2,7-diamine and its derivatives?

A4: Yes, Density Functional Theory (DFT) calculations have been instrumental in predicting the behavior of 1,8-Naphthyridine-2,7-diamine as a DNA base pair reader. [] These calculations suggest that the molecule can differentiate between A:T and G:C base pairs based on the distinct electrical signatures generated under specific bias voltages. This computational evidence strengthens the potential of 1,8-Naphthyridine-2,7-diamine and its derivatives for use in advanced DNA sequencing technologies. Further computational studies can provide deeper insights into the electronic properties and potential applications of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.